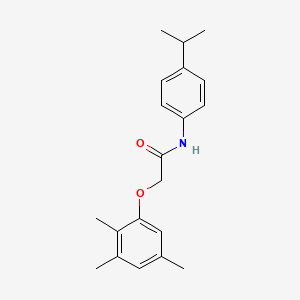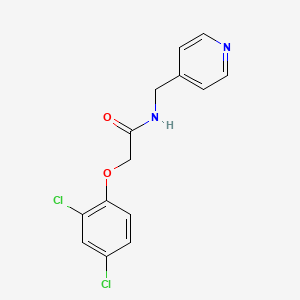![molecular formula C13H19NO B5797236 1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
1-[2-(3-methylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as MPPEP and is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). MPPEP has been extensively studied for its role in treating various neurological disorders, including anxiety, depression, and schizophrenia.
作用機序
The mechanism of action of MPPEP involves its selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. This compound is involved in the modulation of various neurotransmitters, including glutamate and dopamine. MPPEP binds to the allosteric site of this compound, which leads to the inhibition of its activity. This inhibition can lead to the modulation of various neurotransmitters, which can result in the development of new therapies for various neurological disorders.
Biochemical and Physiological Effects
MPPEP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including glutamate and dopamine. MPPEP has been shown to have anxiolytic and antidepressant effects, which can be attributed to its modulation of the activity of this compound. MPPEP has also been shown to have antipsychotic effects, which can be attributed to its modulation of the activity of dopamine.
実験室実験の利点と制限
MPPEP has several advantages as a research tool. It is a selective antagonist for 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which makes it a valuable tool for studying the role of this compound in various physiological processes. MPPEP is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also limitations to the use of MPPEP in laboratory experiments. Its selectivity for this compound can limit its use in studying the role of other receptors in various physiological processes.
将来の方向性
There are several future directions for the use of MPPEP in scientific research. One potential direction is the development of new therapies for various neurological disorders, including anxiety, depression, and schizophrenia. MPPEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, which make it a promising candidate for the development of new therapies. Another potential direction is the study of the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes. MPPEP can be used as a research tool to study the role of this compound in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various neurological disorders.
合成法
The synthesis of MPPEP involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-methylphenol, which is reacted with 2-(2-bromoethyl)pyrrolidine to form 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
MPPEP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which is a type of G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPPEP has been shown to modulate the activity of this compound, which can lead to the development of new therapies for various neurological disorders.
特性
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-5-4-6-13(11-12)15-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHCQMTPFZJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

